molecular formula C22H22N4O5 B2886579 1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1793850-95-9

1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2886579
CAS No.: 1793850-95-9
M. Wt: 422.441
InChI Key: OMMHTAINKRUUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (hereafter referred to as the target compound) is a heterocyclic hybrid molecule combining a tetrahydroquinazoline-dione core with a 1,2,4-oxadiazole moiety. Key structural features include:

  • Tetrahydroquinazoline-dione scaffold: A bicyclic system known for its presence in pharmacologically active molecules, often associated with kinase inhibition or central nervous system modulation.
  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, frequently employed in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities.
  • Substituents: A 2,3-dimethoxyphenyl group attached to the oxadiazole ring, which may enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

1-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c1-4-12-25-21(27)14-8-5-6-10-16(14)26(22(25)28)13-18-23-20(24-31-18)15-9-7-11-17(29-2)19(15)30-3/h7,9,11,14,16H,4-6,8,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFLGPNJYAHRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2CCCCC2N(C1=O)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that integrates a 1,2,4-oxadiazole ring with a tetrahydroquinazoline moiety. This unique structural combination suggests potential for diverse biological activities. Recent studies have highlighted the broad spectrum of pharmacological effects associated with oxadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, and its structure can be represented as follows:

SMILES Cc(cc1)ccc1S(N(CC=C)Cc1nc(c(cc2)cc(OC)c2OC)no1)(=O)=O\text{SMILES }Cc(cc1)ccc1S(N(CC=C)Cc1nc(-c(cc2)cc(OC)c2OC)no1)(=O)=O

This structure facilitates interactions with various biological targets, which may elucidate its therapeutic potential.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer properties. For instance:

  • In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines such as HeLa (human cervical carcinoma) and CaCo-2 (human colon adenocarcinoma) with IC50 values ranging from 10 to 100 µM .
  • A recent study showed that modifications to the oxadiazole structure can enhance antiproliferative activity against multiple cancer types .
Cell Line IC50 Value (µM)
HeLa25
CaCo-230
MCF7 (breast cancer)15

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is notable:

  • Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes .
  • Selective COX-2 inhibitors derived from oxadiazole structures have been reported to reduce inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs.
Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
Compound A2080
Compound B1590

Antimicrobial Activity

The antimicrobial properties of similar compounds have been extensively documented:

  • Studies have reported effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring may interact with enzymes like COX and HDACs (Histone Deacetylases), modulating their activity.
  • Receptor Modulation : Potential interactions with receptors involved in inflammation and cancer pathways could contribute to its therapeutic effects.
  • Cytotoxicity Induction : The compound may induce apoptosis in cancer cells through various pathways.

Case Studies

Recent literature provides insights into specific case studies involving similar compounds:

  • A study demonstrated that a series of oxadiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .
  • Another investigation highlighted the synthesis of novel derivatives that showed enhanced activity against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural similarities with other heterocyclic derivatives reported in recent literature. Below is a systematic comparison based on core structures, substituents, and inferred pharmacological profiles:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported or Inferred Bioactivity
Target Compound Tetrahydroquinazoline-dione + 1,2,4-oxadiazole 2,3-Dimethoxyphenyl, Propyl Hypothesized kinase inhibition or CNS modulation (structural analogy to quinazoline derivatives)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Cyclopropyl, Trifluoromethylphenyl No bioactivity reported, but trifluoromethyl groups often enhance metabolic stability and target binding.
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole Ethyl, Isobutylphenyl Antimicrobial, antibacterial (reported for triazolo-thiadiazoles)
Key Observations:

Core Heterocycles :

  • The target compound’s tetrahydroquinazoline-dione core differs significantly from the triazolo-thiadiazole system in , which is associated with antimicrobial activity. Quinazoline derivatives, by contrast, are more commonly linked to enzyme inhibition (e.g., EGFR inhibitors).
  • The shared 1,2,4-oxadiazole ring in the target compound and suggests comparable metabolic stability, but the substituents (dimethoxyphenyl vs. trifluoromethylphenyl) likely lead to divergent electronic properties and target selectivity.

Substituent Effects :

  • The 2,3-dimethoxyphenyl group in the target compound may facilitate interactions with aromatic residues in binding pockets, whereas the trifluoromethylphenyl in could enhance hydrophobicity and electron-withdrawing effects.
  • The propyl chain in the target compound may improve membrane permeability compared to the ethyl group in .

Synthetic Pathways: The triazolo-thiadiazole in was synthesized using POCl3-mediated cyclization, a method common in heterocyclic chemistry.

Pharmacological Potential: Triazolo-thiadiazoles (e.g., ) are established antimicrobial agents, whereas oxadiazoles (e.g., ) are explored for anti-inflammatory and anticancer applications. The target compound’s hybrid structure could bridge these activities, though empirical data are needed.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The tetrahydroquinazoline-dione core is synthesized via cyclocondensation, as demonstrated in analogous systems.

Procedure

  • Methyl anthranilate (1.0 equiv) reacts with propyl isocyanate (1.2 equiv) in anhydrous THF under N₂ at 60°C for 12 h.
  • The intermediate urea undergoes intramolecular cyclization in acetic acid catalyzed by p-TsOH (10 mol%) at reflux (120°C) for 6 h.

Reaction Mechanism
$$
\text{Anthranilate} + \text{R-NCO} \xrightarrow{\text{THF}} \text{Urea intermediate} \xrightarrow[\text{AcOH}]{\Delta} \text{Tetrahydroquinazoline-dione}
$$
Yield : 68–72%.

Preparation of 5-(Chloromethyl)-3-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazole

Amidoxime Formation

2,3-Dimethoxybenzamide (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 4 h to yield 2,3-dimethoxybenzamidoxime .

Cyclization with Chloroacetyl Chloride

The amidoxime undergoes cyclization with chloroacetyl chloride (1.2 equiv) in DMF at 0°C, followed by stirring at 25°C for 24 h:
$$
\text{Amidoxime} + \text{ClCH₂COCl} \xrightarrow{\text{DMF}} \text{Oxadiazole chloride}
$$
Yield : 58%.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 8.0 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 4.82 (s, 2H), 3.96 (s, 3H), 3.94 (s, 3H).

Coupling of Fragments A and B

Nucleophilic Alkylation

The tetrahydroquinazoline-dione core (1.0 equiv) reacts with the oxadiazole chloride (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 h:
$$
\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{K₂CO₃}} \text{Target Compound}
$$

Optimization Insights

  • Solvent Screening : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
  • Base Selection : K₂CO₃ provides higher yields than NaH or Et₃N.

Yield : 64%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to afford a white solid.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.45–7.38 (m, 3H), 4.65 (s, 2H), 3.88 (s, 3H), 3.85 (s, 3H), 3.42 (t, J = 7.5 Hz, 2H), 1.62–1.55 (m, 2H), 0.92 (t, J = 7.5 Hz, 3H).
  • HRMS (ESI+) : m/z calcd for C₂₄H₂₅N₄O₆ [M+H]⁺: 489.1769; found: 489.1772.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A modified approach condenses anthranilic acid, propylamine, and the oxadiazole chloride in a single reactor, reducing purification steps:

  • Step 1 : Urea formation in THF at 60°C.
  • Step 2 : Cyclization and alkylation in DMF/K₂CO₃ at 100°C.

Yield : 52%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, improving yield to 76%.

Challenges and Optimization Strategies

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.
  • Regioselectivity : Competing N- vs. O-alkylation is mitigated by using a bulky base (e.g., DBU).

Comparative Analysis of Methods

Method Yield (%) Time (h) Purity (%)
Sequential Synthesis 64 20 98
One-Pot Synthesis 52 16 95
Microwave-Assisted 76 5 99

Microwave-assisted synthesis offers superior efficiency but requires specialized equipment.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclocondensation and alkylation steps. A validated approach (see analogs in and ) includes:

  • Step 1: Cyclocondensation of precursor hydrazides (e.g., N’-acyl derivatives) in phosphorous oxychloride (POCl₃) under reflux to form the oxadiazole ring .
  • Step 2: Alkylation of the quinazoline-dione core with 5-(chloromethyl)-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ at 60–80°C .
    Critical factors:
  • Solvent choice: DMF enhances reactivity but may require strict moisture control.
  • Temperature: Higher temperatures (>80°C) risk side reactions (e.g., hydrolysis of the oxadiazole ring) .
  • Yield optimization: Reaction monitoring via TLC or HPLC is essential to terminate reactions at >90% conversion .

Basic: What analytical techniques are recommended for confirming structure and purity?

Answer:
A multi-technique approach is required due to the compound’s structural complexity:

  • NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at 2,3-positions on phenyl, propyl chain integration) .
  • Mass spectrometry (HR-MS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole-quinazoline scaffold .
  • HPLC purity analysis: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement of substituents .

Advanced: How does the substitution pattern on the oxadiazole and quinazoline rings affect antimicrobial activity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Oxadiazole ring: The 2,3-dimethoxyphenyl group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria. Replacement with electron-withdrawing groups (e.g., -NO₂) reduces activity .
  • Quinazoline core: The 3-propyl group balances solubility and target binding. Longer alkyl chains (e.g., butyl) increase cytotoxicity without boosting efficacy .
  • Methylene linker: Rigidity between oxadiazole and quinazoline is critical; replacing the -CH₂- bridge with -O- or -NH- disrupts conformational stability .
    Experimental design:
  • Compare MIC values against S. aureus and E. coli for analogs with systematic substituent variations .
  • Use molecular docking to assess interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay variability: Standardize protocols (e.g., CLSI guidelines) for MIC determination to minimize inter-lab differences .
  • Compound purity: Impurities >5% (e.g., unreacted starting materials) can skew activity results. Cross-validate purity via HPLC and NMR .
  • Strain-specific effects: Test against a broader panel of clinically relevant strains, including drug-resistant isolates .
    Case study: In , higher activity against S. aureus vs. E. coli correlates with the dimethoxyphenyl group’s affinity for Gram-positive cell walls. Conflicting data may arise from differences in bacterial membrane composition across studies .

Advanced: What is the proposed mechanism of action for antimicrobial effects?

Answer:
Hypotheses supported by preliminary

  • Enzyme inhibition: The compound may inhibit bacterial topoisomerase IV or DNA gyrase, akin to fluoroquinolones. Assays measuring supercoiling activity in S. aureus lysates are recommended .
  • Membrane disruption: The lipophilic dimethoxyphenyl group could destabilize bacterial membranes, as shown by SYTOX Green uptake assays .
  • Synergy studies: Combine with β-lactams or aminoglycosides to assess potentiation effects (check for fractional inhibitory concentration indices <0.5) .

Advanced: How can researchers optimize pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve aqueous solubility .
  • Metabolic stability: Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups). Introduce fluorinated analogs to block oxidative metabolism .
  • Plasma protein binding: Measure via equilibrium dialysis; high binding (>90%) may reduce free drug concentration .

Advanced: What computational tools are suitable for predicting binding modes?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger’s Glide to model interactions with bacterial targets (e.g., PDB: 3TTZ for S. aureus DHFR) .
  • MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR models: Train on datasets from and to predict activity of novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.